molecular formula C10H12N4O3 B8583004 Uracil, 1,3-diallyl-6-amino-5-nitroso-

Uracil, 1,3-diallyl-6-amino-5-nitroso-

Cat. No. B8583004
M. Wt: 236.23 g/mol
InChI Key: HSAZTSOJSHRTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uracil, 1,3-diallyl-6-amino-5-nitroso- is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Uracil, 1,3-diallyl-6-amino-5-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uracil, 1,3-diallyl-6-amino-5-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

6-amino-5-nitroso-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-4H,1-2,5-6,11H2

InChI Key

HSAZTSOJSHRTLL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(C(=O)N(C1=O)CC=C)N=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-Diallyl-6-aminouracil (5 g) was suspended in 400 ml of water in a one-liter round bottom flask with overhead stirring. Acetic acid (6.7 ml of a 20% solution) was added, followed by intermittent addition of 2 ml of concentrated hydrochloric acid and a sodium nitrite solution (1.53 g in 7 ml water). After 4 hours, this solution was filtered, washed with water, collected and dried in a vacuum oven at 80° C. for 20 hours to yield 4.54 g of 1,3-diallyl-5-nitroso-6-aminouracil as a purple solid, m.p. 170°-180° C. (87% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.